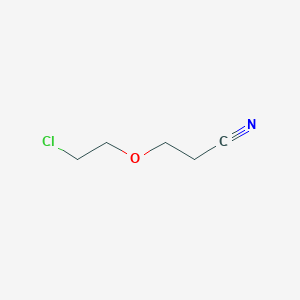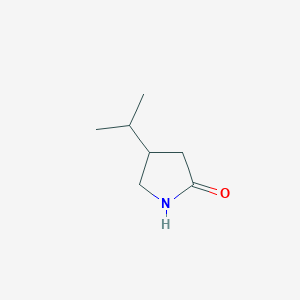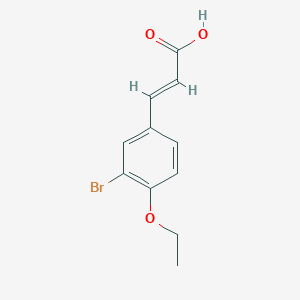
4-(6-氨基吡啶-3-基)苯甲酸
描述
4-(6-Aminopyridin-3-yl)benzoic acid is a compound that is structurally related to various benzoic acid derivatives which have been studied for their potential therapeutic applications and interactions with metal ions. Although the provided papers do not directly discuss 4-(6-Aminopyridin-3-yl)benzoic acid, they do provide insights into similar compounds and their properties, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related compounds involves various methodologies that can potentially be applied to the synthesis of 4-(6-Aminopyridin-3-yl)benzoic acid. For instance, the synthesis of 4-(((2-aminopyridin-3-yl)methylene)amino)benzoic acid ligand and its metal complexes as described in paper involves the use of different spectroscopic methods for characterization. Similarly, the synthesis of 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid and its derivatives is reported in paper , where optimized reaction conditions were developed to afford the desired product in good yield. These methodologies could be adapted for the synthesis of 4-(6-Aminopyridin-3-yl)benzoic acid.
Molecular Structure Analysis
The molecular structure of compounds related to 4-(6-Aminopyridin-3-yl)benzoic acid has been elucidated using various spectroscopic techniques. For example, the metal complexes of the 4-(((2-aminopyridin-3-yl)methylene)amino)benzoic acid ligand were characterized using UV-Visible, infrared, 1H, 13C NMR, and other methods . Quantum chemical computations using density functional theory (DFT) were also employed to determine optimized structure parameters and frontier molecular orbital parameters . These techniques and computational methods could be applied to determine the molecular structure of 4-(6-Aminopyridin-3-yl)benzoic acid.
Chemical Reactions Analysis
The chemical reactivity of benzoic acid derivatives can be complex, as seen in the unexpected formation of 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid from a related precursor . This highlights the potential for unexpected reactions and the importance of optimizing reaction conditions to achieve the desired product. The chemical reactions involving 4-(6-Aminopyridin-3-yl)benzoic acid would need to be studied in detail to understand its reactivity and potential for forming various products.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives are crucial for their potential therapeutic applications. The high-performance liquid chromatographic determination of a related drug and its metabolites in biological fluids indicates the importance of understanding the solubility, stability, and detection limits of these compounds. The non-electrolytic nature of the metal complexes of the 4-(((2-aminopyridin-3-yl)methylene)amino)benzoic acid ligand in DMF also provides insights into the solubility and ionic properties of these compounds. These analyses are essential for the comprehensive understanding of 4-(6-Aminopyridin-3-yl)benzoic acid's physical and chemical properties.
科学研究应用
合成与晶体结构
- 异核双齿 Hg(II) 配合物:由Mobin 等人(2016)进行的研究探索了具有各种苯甲酸衍生物(包括 4-氨基苯甲酸)的新异核双齿 Hg(II) 配合物的合成。这些配合物通过元素分析、FT-IR 和热重分析进行表征,提供了对其光物理性质和晶体结构的见解。
生物筛选和分子对接
- NN 供体配体的金属(II)配合物:由Konakanchi 等人(2021)进行的研究描述了使用源自 4-(((2-氨基吡啶-3-基)亚甲基)氨基)苯甲酸的配体合成金属(II)配合物。研究了这些配合物对各种人癌细胞系的抗增殖活性和抗菌活性,展示了潜在的治疗应用。
活性氧的荧光探针
- 新型荧光探针:Setsukinai 等人(2003)开发了基于 2-[6-(4'-氨基)苯氧基-3H-氧杂蒽-3-酮-9-基]苯甲酸的新型荧光探针。这项研究发表在Setsukinai 等人(2003)中,提供了检测和区分生物和化学应用中的活性氧的工具,为细胞氧化应激的研究做出了重大贡献。
三有机锡酸酯的晶体结构
- 三有机锡酸酯:由Tzimopoulos 等人(2010)进行的研究重点是苯甲酸的三有机锡酸酯(包括衍生自氨基吡啶取代的苯甲酸的三有机锡酸酯)的合成和结构研究。他们的研究揭示了其物理化学性质和在配位化学中的潜在应用。
非天然氨基酸的开发
- 钌配合物的非天然氨基酸:由Ypsilantis 等人(2023)进行的研究涉及从 4-(2-氨基吡啶-3-基)苯甲酸等衍生物合成新型非天然氨基酸。这些氨基酸用于形成单核异核双齿钌配合物,突出了在材料科学和光物理研究中的潜在应用。
多组分晶体
- 多组分晶体:在Seaton 等人(2013)的研究中,探索了具有取代苯甲酸(包括 4-氨基苯甲酸)的多组分晶体的创建和表征。这项研究有助于理解化学和结构因素对晶体形成的影响。
安全和危害
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
作用机制
Target of Action
It has been observed to form hydrogen bonds with amino acid residues such as arg600, asp616, and asp518 . These residues could potentially be its primary targets.
Mode of Action
The compound interacts with its targets through hydrogen bonding. Specifically, one bond is formed between the carbonyl oxygen atom of the pyridone ring and the amino acid residue ARG600, and another bond is formed between the hydrogen atoms of the carboxyl, two amide groups, and the amino acids ASP616 and ASP518 . These interactions may result in changes to the structure or function of the target proteins.
Pharmacokinetics
The pharmacokinetic properties of 4-(6-Aminopyridin-3-yl)benzoic acid include high gastrointestinal absorption and permeability across the blood-brain barrier . It also inhibits CYP1A2, an enzyme involved in drug metabolism . These properties may impact the compound’s bioavailability and pharmacological effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(6-Aminopyridin-3-yl)benzoic acid. For instance, its solubility can be affected by the pH of the environment . Additionally, factors such as temperature and storage conditions can impact its stability .
属性
IUPAC Name |
4-(6-aminopyridin-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-11-6-5-10(7-14-11)8-1-3-9(4-2-8)12(15)16/h1-7H,(H2,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAPYOWCDXFHOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627672 | |
| Record name | 4-(6-Aminopyridin-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Aminopyridin-3-yl)benzoic acid | |
CAS RN |
222986-51-8 | |
| Record name | 4-(6-Aminopyridin-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[3,3'-Bipyridin]-6-amine](/img/structure/B1290270.png)




![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid](/img/structure/B1290298.png)


![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290309.png)
![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290310.png)